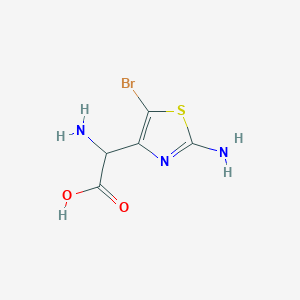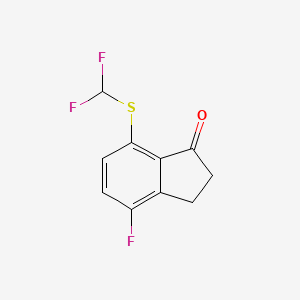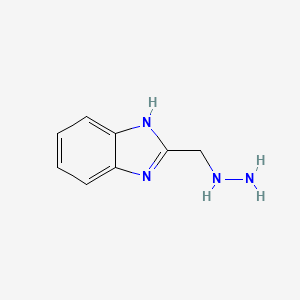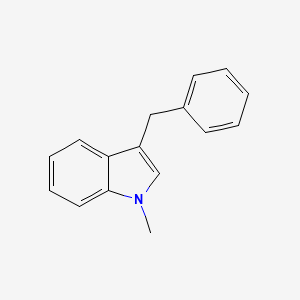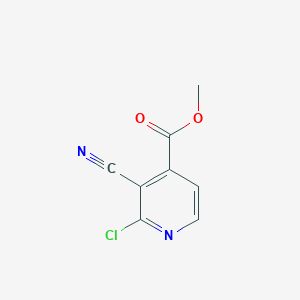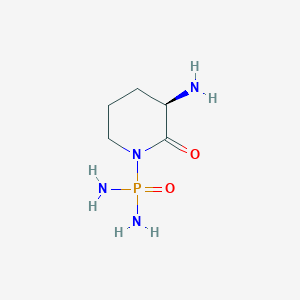![molecular formula C10H18S2 B11761912 8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
8,8-Dimethyl-1,4-dithiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-1,4-dithiaspiro[45]decane is a chemical compound with the molecular formula C10H18S2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,4-dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol precursors with a suitable ketone or aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spiro structure. Common solvents used in the synthesis include ethanol or dichloromethane, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-1,4-dithiaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted spiro compounds depending on the reagents used.
Scientific Research Applications
8,8-Dimethyl-1,4-dithiaspiro[4.5]decane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-1,4-dithiaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-1,4-dioxaspiro[4.5]decane: A similar spiro compound with oxygen atoms in place of sulfur atoms.
1,4-Dithiaspiro[4.5]decane: A related compound with a similar spiro structure but without the dimethyl groups.
Methyl 8,8-Dimethyl-1,4-dioxaspiro[4.5]decane-6-carboxylate: Another spiro compound with additional functional groups.
Uniqueness
8,8-Dimethyl-1,4-dithiaspiro[4.5]decane is unique due to its specific combination of sulfur atoms and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H18S2 |
|---|---|
Molecular Weight |
202.4 g/mol |
IUPAC Name |
8,8-dimethyl-1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C10H18S2/c1-9(2)3-5-10(6-4-9)11-7-8-12-10/h3-8H2,1-2H3 |
InChI Key |
FOSCEYUFQNQKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)SCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
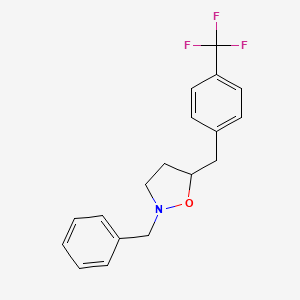
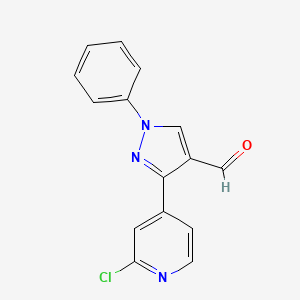
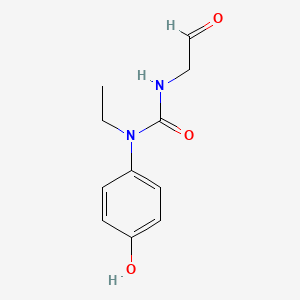
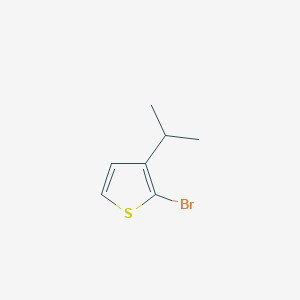


![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
